molecular formula C23H23ClN2O4 B2933017 (2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327181-66-7

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2933017
CAS No.: 1327181-66-7
M. Wt: 426.9
InChI Key: AONPJYNFEVTQOS-RWEWTDSWSA-N
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Description

The compound (2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS: 1327181-66-7) is a chromene-derived molecule with a molecular formula of C₂₃H₂₃ClN₂O₄ and a molecular weight of 426.9 g/mol . Its structure features:

  • A 2H-chromene backbone substituted with a methoxy group (-OCH₃) at position 6.
  • An (2Z)-imino linkage at position 2, connected to a 2-chloro-4-methylphenyl group.
  • A carboxamide group at position 3, modified with a tetrahydrofuran-2-ylmethyl substituent.

This compound belongs to the class of Schiff base derivatives, which are known for diverse applications in medicinal and materials chemistry.

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c1-14-8-9-19(18(24)11-14)26-23-17(22(27)25-13-16-6-4-10-29-16)12-15-5-3-7-20(28-2)21(15)30-23/h3,5,7-9,11-12,16H,4,6,10,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONPJYNFEVTQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide belongs to the chromone family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and antibacterial properties based on various studies.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of chromone derivatives, including the compound . A series of chromone carboxamide derivatives were synthesized and tested against various cancer cell lines, including MCF-7 (breast), OVCAR (ovarian), and HCT-116 (colon) cells.

Key Findings:

  • Cytotoxicity : The compound exhibited notable cytotoxic activity with IC50 values ranging from 0.9 to 10 μM against selected cancer cell lines, indicating potential as an anticancer agent .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, a common pathway exploited by many anticancer drugs .

Anti-inflammatory Activity

In addition to cytotoxic effects, the compound has been studied for its anti-inflammatory properties. It was evaluated as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes.

Key Findings:

  • Inhibition Potency : Certain derivatives demonstrated significant inhibition of 5-lipoxygenase activity, suggesting that modifications to the structure can enhance anti-inflammatory effects .
  • Structure-Activity Relationship (SAR) : The presence of hydrophilic substituents on the chromone scaffold was associated with increased inhibitory activity against inflammatory pathways .

Antibacterial Activity

The antibacterial properties of chromone derivatives have also been explored. Studies have shown that some derivatives exhibit strong antibacterial activity against various bacterial strains.

Key Findings:

  • Activity Spectrum : The compound showed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 0.78–1.56 μM for selected derivatives .

Data Summary

Biological Activity Effect IC50/MIC Values References
CytotoxicityInhibits cancer cell proliferation0.9–10 μM
Anti-inflammatoryInhibits 5-lipoxygenaseNot specified
AntibacterialEffective against S. aureus and E. coli0.78–1.56 μM

Case Studies

  • Cytotoxicity in Cancer Research : A study focused on a series of chromone carboxamide derivatives found that structural modifications significantly influenced their cytotoxicity against breast and ovarian cancer cell lines. The lead compounds showed promising results comparable to standard chemotherapeutics .
  • Anti-inflammatory Mechanisms : Research examining the anti-inflammatory potential highlighted that specific substitutions on the chromone nucleus could enhance activity against inflammatory enzymes, paving the way for new therapeutic agents targeting inflammation-related diseases .

Scientific Research Applications

Based on the search results, here's what is known about the compound (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide:

(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

General Information

  • It is a research compound with the molecular formula C22H21ClN2O4C_{22}H_{21}ClN_2O_4 and a molecular weight of 412.87 g/mol.
  • The compound's purity is typically around 95%.

Properties

  • IUPAC Name: 2-(4-chlorophenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide.
  • InChI: InChI=1S/C22H21ClN2O4/c1-27-19-6-2-4-14-12-18(21(26)24-13-17-5-3-11-28-17)22(29-20(14)19)25-16-9-7-15(23)8-10-16/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,24,26).
  • InChI Key: NBOXWFWKIHAQPV-UHFFFAOYSA-N.
  • Canonical SMILES: COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)NCC4CCCO4.

The compound has a chromene core, which is known for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It also contains an imino group that may enhance binding affinity to biological targets, and methoxy and tetrahydrofuran substituents that could improve solubility and bioavailability.

Where to Acquire

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most structurally similar compound identified is (2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS: 1327172-09-7) . Below is a detailed comparison:

Table 1: Structural and Molecular Comparison
Feature Target Compound Analog Compound
Chromene Substitution 8-methoxy 6-chloro
Imino Group Substituent 2-chloro-4-methylphenyl 4-(methylsulfanyl)phenyl
Carboxamide Substituent Tetrahydrofuran-2-ylmethyl Tetrahydrofuran-2-ylmethyl
Molecular Formula C₂₃H₂₃ClN₂O₄ C₂₂H₂₁ClN₂O₃S
Molecular Weight 426.9 g/mol 428.9 g/mol
Key Functional Groups Methoxy (-OCH₃), Chloro (-Cl), Methyl (-CH₃) Chloro (-Cl), Methylsulfanyl (-SCH₃)

Analysis of Structural Differences

Chromene Backbone Modifications: The target compound has a methoxy group at position 8, which is electron-donating and may enhance solubility in polar solvents. Chlorine at position 6 (analog) vs.

Imino Substituent Variations: The target uses a 2-chloro-4-methylphenyl group, combining halogen and alkyl substituents for balanced lipophilicity. The analog employs a 4-(methylsulfanyl)phenyl group, introducing a sulfur atom that may influence redox properties or hydrogen bonding .

Carboxamide Group :

  • Both compounds share a tetrahydrofuran-2-ylmethyl substituent on the carboxamide, suggesting similar steric and conformational preferences.

Molecular Weight and Formula :

  • The analog’s sulfur atom (from methylsulfanyl) increases its molecular weight slightly (428.9 vs. 426.9 g/mol) and may impact pharmacokinetic properties like metabolic stability .

Hypothetical Implications of Structural Differences

  • Solubility : The methoxy group in the target compound could improve aqueous solubility compared to the chloro-substituted analog.
  • Reactivity : The methylsulfanyl group in the analog may participate in nucleophilic reactions, unlike the inert methyl group in the target.
  • Bioactivity : While neither compound’s biological data are provided here, sulfur-containing analogs often exhibit enhanced binding to metalloenzymes or thiol-containing targets .

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